Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate
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Overview
Description
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is an organic compound with the molecular formula C8H16BrO5P. This compound is known for its unique structure, which includes a bromoacetate group and a diethoxyphosphoryl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process may include continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate or primary amines, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates and phosphorothioates.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate involves its ability to act as an alkylating agent. The bromo group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property makes it useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the diethoxyphosphoryl group.
Diethyl phosphorochloridothioate: Contains the phosphorothioate group but lacks the bromoacetate moiety.
Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate: A closely related compound with similar reactivity.
Uniqueness
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is unique due to its combination of bromoacetate and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications .
Properties
CAS No. |
138000-14-3 |
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Molecular Formula |
C8H16BrO5PS |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
ethyl 2-bromo-2-diethoxyphosphorylsulfanylacetate |
InChI |
InChI=1S/C8H16BrO5PS/c1-4-12-8(10)7(9)16-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
PVYKBPISKHZWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(SP(=O)(OCC)OCC)Br |
Origin of Product |
United States |
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